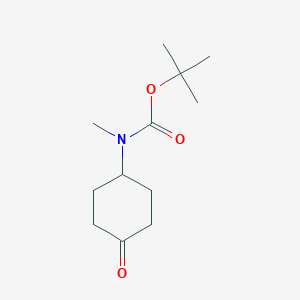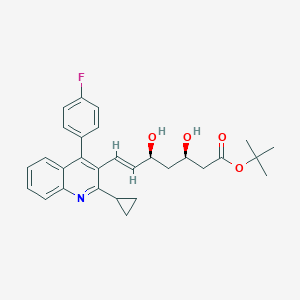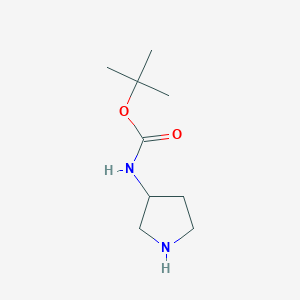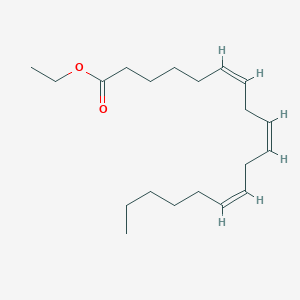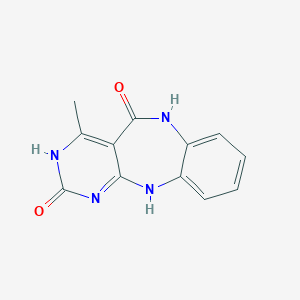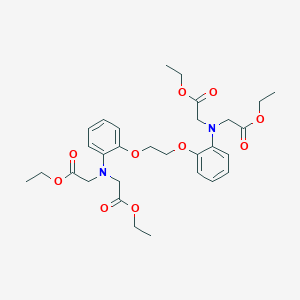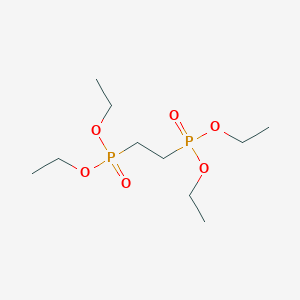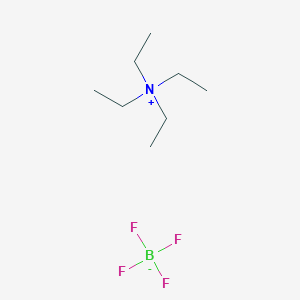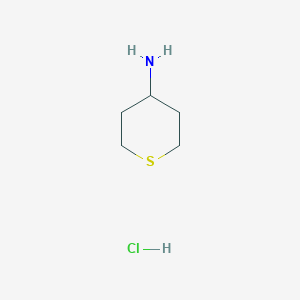
trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane): is a chemical compound with the molecular formula C22H32F2.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) typically involves the reaction of 4-butylcyclohexanone with 3,4-difluorobenzene under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity levels for commercial applications .
化学反応の分析
Types of Reactions: trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
科学的研究の応用
Chemistry: In chemistry, trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms .
Biology: While its direct applications in biology are limited, the compound can be used as a model system for studying the interactions of fluorinated compounds with biological molecules .
Medicine: The compound’s potential medicinal applications are still under investigation. Its structural properties suggest it could be a candidate for drug development, particularly in designing molecules with specific binding affinities .
Industry: In the industrial sector, trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) is used in the production of liquid crystal materials. These materials are essential for manufacturing displays and other optical devices .
作用機序
The mechanism of action of trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its binding affinity and selectivity. The pathways involved in its mechanism of action are still being studied, but it is believed that the compound can modulate the activity of certain enzymes and receptors .
類似化合物との比較
- trans,trans-4-Butyl-4’-(3,4-dichlorophenyl)-1,1’-bi(cyclohexane)
- trans,trans-4-Butyl-4’-(3,4-dibromophenyl)-1,1’-bi(cyclohexane)
- trans,trans-4-Butyl-4’-(3,4-dimethylphenyl)-1,1’-bi(cyclohexane)
Comparison: Compared to its analogs, trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) exhibits unique properties due to the presence of fluorine atoms. These atoms enhance the compound’s stability and reactivity, making it more suitable for specific applications in materials science and liquid crystal technology .
特性
IUPAC Name |
4-[4-(4-butylcyclohexyl)cyclohexyl]-1,2-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32F2/c1-2-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-21(23)22(24)15-20/h13-19H,2-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXZINXFUSKTPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566662 |
Source


|
| Record name | 1~4~-Butyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82832-58-4 |
Source


|
| Record name | 1~4~-Butyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
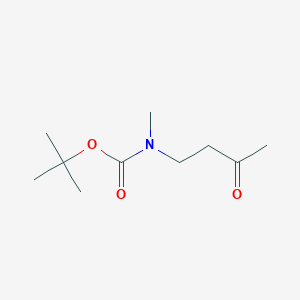
![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)
